Edotreotide

Description

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

DOTA - 1,4,7,10-tetraazacyclododecanetetracetic acid; structure given in first source; may be labelled with various radioisotopes

Properties

IUPAC Name |

2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHKDBRREKOZEW-AAXZNHDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H92N14O18S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021591 | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204318-14-9 | |

| Record name | Edotreotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Edotreotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EDOTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Edotreotide (DOTATOC): A Comprehensive Technical Guide on its Chemical Structure, Synthesis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

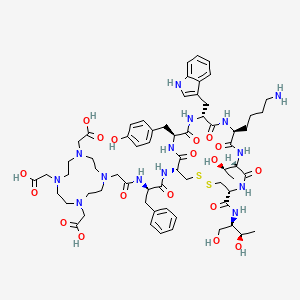

Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue with significant applications in the diagnosis and therapy of neuroendocrine tumors (NETs). Its chemical structure, characterized by a cyclical peptide linked to the chelating agent DOTA, allows for radiolabeling with various radionuclides. This guide provides an in-depth analysis of the chemical structure of this compound, detailed experimental protocols for its synthesis and radiolabeling, and a thorough examination of its interaction with its primary biological target, the somatostatin receptor subtype 2 (SSTR2), including the subsequent signaling pathways.

Chemical Structure and Properties

This compound is a synthetic octapeptide analogue of somatostatin. Structurally, it is a derivative of octreotide where the phenylalanine at position 3 is substituted with a tyrosine. This peptide is covalently linked to the macrocyclic chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). The DOTA moiety is crucial for its clinical utility as it forms stable complexes with various metallic radionuclides.

The systematic IUPAC name for this compound is 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid.[1]

The amino acid sequence is DOTA-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr-ol, with a disulfide bridge between the two cysteine residues, forming a cyclic structure.[1]

| Property | Value | Reference |

| Molecular Formula | C65H92N14O18S2 | [1][2][3] |

| Molecular Weight | 1421.64 g/mol | |

| CAS Number | 204318-14-9 | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMSO |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

The synthesis of this compound is achieved through Fmoc-based solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

DOTA-tris(tBu)-ester

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water

-

Solvents: DMF, Dichloromethane (DCM)

-

Automated peptide synthesizer

Methodology:

-

Resin Preparation: Swell the Rink amide resin in DMF.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF.

-

Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection with 20% piperidine in DMF, followed by coupling of the subsequent Fmoc-protected amino acid using HBTU/DIPEA.

-

DOTA Conjugation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, couple DOTA-tris(tBu)-ester to the N-terminus of the peptide chain.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Cyclization: Induce the formation of the disulfide bridge between the cysteine residues through oxidation.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Radiolabeling of this compound with Gallium-68

This compound is commonly radiolabeled with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging.

Materials:

-

This compound (DOTATOC) precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

Sterile hydrochloric acid (HCl)

-

Sodium acetate buffer

-

Automated synthesis module

-

C18 Sep-Pak cartridge

-

Sterile water for injection

-

Ethanol

-

Radio-TLC or radio-HPLC system for quality control

Methodology:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile HCl to obtain ⁶⁸GaCl₃.

-

Reaction Mixture Preparation: In a sterile vial, mix the this compound precursor with sodium acetate buffer to adjust the pH to an optimal range for chelation (typically pH 3.5-5.0).

-

Labeling Reaction: Add the eluted ⁶⁸GaCl₃ to the reaction vial containing the this compound and buffer. Heat the mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes) to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.

-

Purification: Pass the reaction mixture through a C18 Sep-Pak cartridge. The ⁶⁸Ga-Edotreotide is retained on the cartridge, while unchelated ⁶⁸Ga and other impurities are washed away with sterile water. Elute the purified ⁶⁸Ga-Edotreotide from the cartridge with ethanol and then dilute with sterile saline.

-

Quality Control: Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC to ensure it meets the required specifications for clinical use (typically >95%).

SSTR2 Binding Affinity Assay

The binding affinity of this compound to SSTR2 is typically determined using a competitive radioligand binding assay.

Materials:

-

Cell membranes from a cell line overexpressing human SSTR2 (e.g., CHO-K1 or HEK293 cells)

-

Radioligand with high affinity for SSTR2 (e.g., [¹²⁵I]-Tyr³-octreotide or [⁶⁸Ga]-DOTATATE)

-

Unlabeled this compound (as the competitor)

-

Binding buffer

-

96-well microplates

-

Filtration apparatus

-

Gamma counter

Methodology:

-

Membrane Preparation: Prepare cell membranes from SSTR2-expressing cells by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound to the binding buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Biological Interaction and Signaling Pathway

This compound exerts its biological effects by binding with high affinity to somatostatin receptors, particularly SSTR2, which is overexpressed on the surface of many neuroendocrine tumor cells. This specific binding is the basis for its use in targeted imaging and therapy.

Upon binding of this compound to SSTR2, a G-protein coupled receptor, a conformational change is induced, leading to the activation of intracellular signaling cascades. SSTR2 is primarily coupled to inhibitory G proteins (Gi/o). The activation of these G proteins leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the G protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The βγ-subunits of the G protein can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K⁺) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca²⁺) channels, which reduces calcium influx.

-

Activation of Phosphatases: SSTR2 activation can also lead to the stimulation of protein tyrosine phosphatases, such as SHP-1 and SHP-2, which can dephosphorylate and inactivate various signaling proteins involved in cell growth and proliferation.

-

Modulation of MAPK and PI3K/Akt Pathways: The signaling cascade can also influence the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical regulators of cell survival, proliferation, and apoptosis.

The net effect of these signaling events is the inhibition of hormone secretion and the induction of cell cycle arrest and apoptosis in SSTR2-expressing tumor cells.

Conclusion

This compound (DOTATOC) is a well-characterized synthetic peptide with a precisely defined chemical structure that is amenable to efficient solid-phase synthesis and radiolabeling. Its high affinity and specificity for the somatostatin receptor subtype 2 make it an invaluable tool for the molecular imaging and targeted radionuclide therapy of neuroendocrine tumors. A thorough understanding of its chemical properties, synthesis, and the intricate signaling pathways it modulates is essential for its continued development and clinical application in oncology.

References

An In-depth Technical Guide to the Discovery and Development of Edotreotide, a Somatostatin Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edotreotide, also known as DOTATOC, is a synthetic somatostatin analog that has emerged as a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs). Its development represents a significant advancement in the field of nuclear medicine and oncology, leveraging the overexpression of somatostatin receptors (SSTRs) on the surface of NET cells. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound. It delves into the intricacies of its synthesis, receptor binding profile, in vitro and in vivo functional activity, and the pivotal clinical trials that have established its role in peptide receptor radionuclide therapy (PRRT). Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to offer a thorough resource for researchers and drug development professionals.

Introduction: The Advent of a Targeted Theranostic Agent

The development of this compound was driven by the need for more effective and targeted therapies for neuroendocrine tumors. These tumors often overexpress somatostatin receptors, particularly subtype 2 (SSTR2), making them ideal targets for therapeutic agents that can specifically bind to these receptors.[1] this compound is a synthetic peptide designed to mimic the action of the natural hormone somatostatin.[1] It is composed of the somatostatin analog Tyr3-octreotide conjugated to the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[2] This DOTA cage allows for the stable chelation of various radionuclides, enabling its use as both a diagnostic and therapeutic agent—a concept known as theranostics.

When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound (as ⁶⁸Ga-DOTATOC) is used for highly sensitive and specific imaging of SSTR-positive tumors via Positron Emission Tomography (PET). When chelated with a beta-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu), this compound (as ¹⁷⁷Lu-Edotreotide) delivers targeted radiation directly to the tumor cells, a form of treatment known as Peptide Receptor Radionuclide Therapy (PRRT).[1]

Synthesis and Characterization of this compound

The synthesis of this compound (DOTA-Tyr3-octreotide) is a multi-step process that begins with the solid-phase peptide synthesis (SPPS) of the Tyr3-octreotide peptide, followed by the conjugation of the DOTA chelator.

Solid-Phase Peptide Synthesis (SPPS) of Tyr3-Octreotide

The peptide backbone of this compound is typically assembled using Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis.[3]

Experimental Protocol: Solid-Phase Peptide Synthesis of Tyr3-Octreotide

-

Resin Preparation: A 2-chlorotrityl chloride (2-CTC) resin is commonly used as the solid support. The first amino acid is attached to the resin.

-

Peptide Chain Elongation: The synthesis proceeds through iterative cycles of:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then added to the resin to form a new peptide bond.

-

-

On-Resin Cyclization: After the linear peptide has been assembled, a disulfide bridge is formed between two cysteine residues while the peptide is still attached to the resin. This is often achieved through iodine-mediated oxidation.

-

Cleavage from Resin: The cyclized peptide is cleaved from the 2-CTC resin under mild acidic conditions, for instance, using a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.

DOTA Conjugation and Purification

Once the Tyr3-octreotide peptide is synthesized and cleaved from the resin, the DOTA chelator is conjugated to the N-terminus of the peptide.

Experimental Protocol: DOTA Conjugation and Purification

-

DOTA Coupling: DOTA-tris(t-Bu) ester, a protected form of DOTA, is activated and coupled to the free N-terminal amine of the peptide in solution.

-

Deprotection: The tert-butyl protecting groups on the DOTA molecule are removed using a strong acid, typically trifluoroacetic acid (TFA).

-

Purification: The crude DOTA-peptide conjugate is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.

Preclinical Development: Receptor Binding and Functional Activity

The preclinical evaluation of this compound focused on its binding affinity and functional activity at the somatostatin receptors, as well as its in vivo behavior.

Receptor Binding Affinity

This compound exhibits a high binding affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5. The binding affinity is a critical determinant of its efficacy in targeting SSTR-positive tumors.

Table 1: Binding Affinities (IC₅₀, nM) of this compound and Comparative Somatostatin Analogs for Human Somatostatin Receptor Subtypes

| Compound | sst1 | sst2 | sst3 | sst4 | sst5 | Reference |

|---|---|---|---|---|---|---|

| This compound (DOTATOC) | >1000 | 0.2-2.5 | >1000 | >1000 | 16-22 | |

| Octreotide | >10000 | 2.0 ± 0.7 | 187 ± 55 | >1000 | 22 ± 6 | |

| ¹¹¹In-DTPA-octreotide | >10000 | 22 ± 3.6 | >1000 | >1000 | 236 ± 48 | |

| ⁶⁸Ga-DOTATATE | >1000 | 0.20 ± 0.18 | >1000 | >1000 | >1000 |

| ⁶⁸Ga-DOTANOC | >1000 | 1.3 ± 0.3 | 31 ± 10 | >1000 | 2.9 ± 0.6 | |

Experimental Protocol: Competitive Receptor Binding Assay

-

Membrane Preparation: Cell membranes expressing the somatostatin receptor subtypes are prepared from cultured cells or tissues.

-

Assay Setup: A competitive binding assay is performed by incubating the cell membranes with a constant concentration of a radiolabeled somatostatin analog (e.g., ¹²⁵I-Tyr³-octreotide) and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

In Vitro Functional Assays

The functional activity of this compound as a somatostatin analog is assessed through various in vitro assays that measure its ability to elicit downstream signaling events upon receptor binding.

Binding of somatostatin analogs to SSTR2 typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Inhibition Assay

-

Cell Culture: Cells expressing SSTR2 are cultured in appropriate media.

-

Stimulation: The cells are stimulated with forskolin or another adenylyl cyclase activator to induce cAMP production.

-

Treatment: The stimulated cells are then treated with varying concentrations of this compound.

-

cAMP Measurement: After a defined incubation period (e.g., 15-30 minutes), the intracellular cAMP levels are measured using a commercially available cAMP assay kit, often based on principles of competitive immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: The concentration of this compound that causes a 50% reduction in stimulated cAMP levels (EC₅₀) is determined.

Upon agonist binding, SSTRs undergo internalization, a process that can be visualized and quantified to assess the agonistic properties of a ligand.

Experimental Protocol: Receptor Internalization Assay

-

Cell Culture: Cells expressing the target somatostatin receptor are grown on coverslips or in multi-well plates.

-

Treatment: The cells are incubated with a fluorescently or radiolabeled version of this compound for various time points (e.g., 30, 60, 90, 120 minutes).

-

Removal of Surface-Bound Ligand: After incubation, the cells are washed with an acidic buffer to remove any ligand that is still bound to the cell surface without being internalized.

-

Quantification of Internalized Ligand: The amount of internalized ligand is quantified by measuring the fluorescence or radioactivity of the cell lysate.

-

Visualization (Optional): Internalization can be visualized using fluorescence microscopy.

Preclinical Biodistribution Studies

Biodistribution studies in animal models are crucial to determine the in vivo uptake, distribution, and clearance of radiolabeled this compound. These studies provide essential data for dosimetry calculations and predicting in-human behavior.

Table 2: Biodistribution of ¹⁷⁷Lu-Edotreotide in Normal Rats (% Injected Dose per Gram of Tissue ± SD)

| Organ | 1 h | 4 h | 24 h | 72 h |

|---|---|---|---|---|

| Blood | 1.5 ± 0.3 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 |

| Kidneys | 15.2 ± 2.1 | 10.5 ± 1.5 | 3.1 ± 0.5 | 0.8 ± 0.2 |

| Liver | 0.8 ± 0.2 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |

| Spleen | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| Pancreas | 2.1 ± 0.5 | 1.8 ± 0.4 | 0.9 ± 0.2 | 0.3 ± 0.1 |

| Adrenals | 3.5 ± 0.8 | 2.9 ± 0.6 | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Tumor | 8.9 ± 1.7 | 10.2 ± 2.0 | 6.5 ± 1.3 | 3.1 ± 0.7 |

(Data are representative and compiled from multiple preclinical studies in rat models with SSTR-positive tumors for illustrative purposes)

Experimental Protocol: Preclinical Biodistribution Study

-

Animal Model: Tumor-bearing rodents (e.g., rats or mice with xenografted human neuroendocrine tumors) are used.

-

Radiopharmaceutical Administration: A known activity of the radiolabeled this compound (e.g., ¹⁷⁷Lu-Edotreotide) is administered intravenously.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 72 hours), animals are euthanized, and major organs and the tumor are harvested.

-

Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, and the samples are weighed.

-

Data Calculation: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). The primary target, SSTR2, upon activation, initiates a cascade of intracellular signaling events that ultimately lead to the desired therapeutic effects.

Somatostatin Receptor Signaling

The binding of this compound to SSTR2 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP has widespread effects on cellular processes, including hormone secretion and cell proliferation.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels and voltage-gated calcium (Ca²⁺) channels. This leads to membrane hyperpolarization and a decrease in calcium influx, which are key mechanisms for inhibiting hormone secretion.

-

Activation of Phosphatases: SSTR2 activation can also lead to the activation of protein tyrosine phosphatases, such as SHP-1 and SHP-2. These phosphatases can dephosphorylate and inactivate key signaling proteins involved in cell growth and proliferation, such as those in the MAPK/ERK pathway.

-

Induction of Apoptosis: SSTR activation has been linked to the induction of apoptosis (programmed cell death) through both p53-dependent and independent pathways.

Clinical Development and Efficacy

The clinical development of ¹⁷⁷Lu-Edotreotide has focused on its use in patients with advanced, inoperable neuroendocrine tumors. Two pivotal Phase 3 clinical trials, COMPETE and COMPOSE, have been instrumental in evaluating its efficacy and safety.

The COMPETE Trial

The COMPETE trial was a prospective, randomized, controlled, open-label Phase 3 study that compared the efficacy and safety of ¹⁷⁷Lu-Edotreotide with everolimus in patients with inoperable, progressive, Grade 1 or Grade 2 SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).

Table 3: Key Aspects of the COMPETE Trial Protocol

| Parameter | Description |

|---|---|

| Study Design | Randomized, controlled, open-label, multicenter Phase 3 |

| Patient Population | 309 patients with inoperable, progressive, Grade 1 or 2 SSTR-positive GEP-NETs (Ki-67 ≤20%) |

| Treatment Arms | ¹⁷⁷Lu-Edotreotide (7.5 GBq every 3 months for up to 4 cycles) vs. Everolimus (10 mg daily) |

| Primary Endpoint | Progression-Free Survival (PFS) |

| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), safety, quality of life |

Key Results: The COMPETE trial met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with ¹⁷⁷Lu-Edotreotide compared to those treated with everolimus.

The COMPOSE Trial

The COMPOSE trial is an ongoing prospective, randomized, controlled, open-label, multi-center Phase 3 study evaluating ¹⁷⁷Lu-Edotreotide in a different patient population: those with well-differentiated aggressive Grade 2 and Grade 3 SSTR-positive GEP-NETs.

Table 4: Key Aspects of the COMPOSE Trial Protocol

| Parameter | Description |

|---|---|

| Study Design | Randomized, controlled, open-label, multicenter Phase 3 |

| Patient Population | 202 patients with well-differentiated aggressive Grade 2 and Grade 3 SSTR-positive GEP-NETs (Ki-67 index 15-55%) |

| Treatment Arms | ¹⁷⁷Lu-Edotreotide vs. Best Standard of Care (chemotherapy [CAPTEM or FOLFOX] or everolimus) |

| Primary Endpoint | Progression-Free Survival (PFS) |

| Secondary Endpoints | Overall Survival (OS), safety, patient-reported outcomes |

Conclusion and Future Directions

This compound has firmly established its place as a vital tool in the management of neuroendocrine tumors. Its dual utility in diagnosis and therapy exemplifies the power of the theranostic approach in personalized medicine. The robust preclinical data and the positive outcomes of pivotal clinical trials like COMPETE underscore its clinical value.

Future research is likely to focus on expanding the applications of this compound to other SSTR-positive malignancies, optimizing dosing regimens, and exploring combination therapies to further enhance its therapeutic efficacy. The continued development of novel radionuclides and chelators may also lead to next-generation this compound-based agents with improved properties. The comprehensive technical understanding of this compound's discovery and development provided in this guide serves as a valuable resource for driving these future innovations.

References

Preclinical Studies on Edotreotide for Tumor Targeting: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue that has become a cornerstone in the management of neuroendocrine tumors (NETs).[1][2] These tumors are characterized by the overexpression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2).[3][4] this compound's structure comprises the octreotide derivative Tyr3-octreotide (TOC) conjugated with the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1] This design allows for the stable chelation of various radionuclides, enabling its use in both diagnostic imaging and targeted radiotherapy, a field known as theranostics.

When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), this compound is used for positron emission tomography (PET) imaging to localize SSTR-positive tumors. When chelated with a beta-emitting radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it transforms into a therapeutic agent for Peptide Receptor Radionuclide Therapy (PRRT). This guide provides a comprehensive overview of the preclinical studies that have established the foundation for this compound's clinical application, focusing on its mechanism of action, binding affinity, biodistribution, and therapeutic efficacy in various tumor models.

Mechanism of Action

The therapeutic and diagnostic efficacy of this compound is predicated on its high affinity for SSTR2. The process begins with the binding of the radiolabeled this compound to SSTRs on the surface of tumor cells. This interaction triggers the internalization of the receptor-ligand complex into the cell. Once inside the cell, the chelated radionuclide emits cytotoxic radiation, with a path length dependent on the isotope (e.g., ≤ 1.7 mm for ¹⁷⁷Lu), delivering a high radiation dose directly to the tumor while minimizing damage to surrounding healthy tissue.

Caption: Mechanism of action of [¹⁷⁷Lu]Lu-Edotreotide targeting SSTR2.

Quantitative Preclinical Data

Binding Affinity

The affinity of this compound and its analogues for SSTRs, particularly SSTR2, is a critical determinant of its tumor-targeting efficacy. All ⁶⁸Ga-DOTA-peptides, including this compound, have demonstrated a higher affinity for SSTR2 compared to the earlier diagnostic agent, ¹¹¹In-DTPA-octreotide. This high affinity allows for the detection of smaller lesions and those with lower SSTR expression levels.

| Compound | Target Receptor | IC50 (nM) | Cell Line |

| ⁶⁸Ga-DOTATOC (this compound) | SSTR2 | 2.5 | hSSTR2 membranes |

| ⁶⁸Ga-DOTATATE | SSTR2 | 0.2 | hSSTR2 membranes |

| ¹¹¹In-DTPA-octreotide | SSTR2 | 21.6 | hSSTR2 membranes |

| (Data sourced from studies comparing various somatostatin analogues.) |

In Vitro Studies

Preclinical evaluation in cell models is essential to determine the potential of a radiopharmaceutical. Studies have shown that nanoparticulate formulations of SN38, a potent metabolite, effectively inhibit the proliferation of various cancer cell lines. For instance, concentrations of nanoparticulate SN38 that result in 50% inhibition of proliferation were found to be approximately 1000-fold lower than those of irinotecan.

| Cell Line | Cancer Type | Compound | IC50 |

| HT-29 | Colorectal Cancer | ¹⁷⁷Lu-DOTA-Peptide 2 (Antagonist) | - |

| MPC | Pheochromocytoma | [⁶⁴Cu]Cu-DOTA-TATE | Bmax increased 1.7-fold with treatment |

| MTT | Pheochromocytoma | [⁶⁴Cu]Cu-DOTA-TATE | Bmax increased 3.3-fold with treatment |

| (Data adapted from various preclinical studies on somatostatin analogues and related compounds.) |

In Vivo Biodistribution

Biodistribution studies in animal models are crucial for assessing tumor uptake and clearance from non-target organs, which informs dosimetry and potential toxicity. Preclinical studies with ⁶⁸Ga-DOTATOC in Syrian rats demonstrated rapid blood clearance and significant uptake in SSTR-positive organs like the pancreas and adrenal glands. The kidneys were identified as the major route of excretion.

Table: Biodistribution of ⁶⁸Ga-DOTATOC in Syrian Rats (% Injected Dose per Gram)

| Organ | 15 min | 30 min | 60 min | 120 min |

| Blood | 1.85 ± 0.31 | 1.01 ± 0.17 | 0.49 ± 0.08 | 0.18 ± 0.03 |

| Pancreas | 12.83 ± 2.18 | 10.26 ± 1.74 | 7.69 ± 1.31 | 5.31 ± 0.90 |

| Adrenals | 0.91 ± 0.15 | 0.82 ± 0.14 | 0.65 ± 0.11 | 0.44 ± 0.07 |

| Kidneys | 11.90 ± 2.02 | 10.32 ± 1.75 | 8.97 ± 1.52 | 6.21 ± 1.05 |

| Liver | 0.42 ± 0.07 | 0.38 ± 0.06 | 0.31 ± 0.05 | 0.25 ± 0.04 |

| Spleen | 0.35 ± 0.06 | 0.31 ± 0.05 | 0.25 ± 0.04 | 0.19 ± 0.03 |

| (Data adapted from a biodistribution study in male Syrian rats.) |

In tumor-bearing mouse models, ¹⁷⁷Lu-labeled somatostatin antagonists have shown favorable tumor uptake. For example, in HT-29 tumor-bearing mice, the tumor uptake of an antagonist peptide reached 10.89 %ID/g at 4 hours post-injection.

Experimental Protocols

Radiolabeling of this compound

The preparation of radiolabeled this compound is a critical first step. The process involves the chelation of a radionuclide (e.g., ⁶⁸Ga or ¹⁷⁷Lu) by the DOTA moiety of the peptide.

Protocol for ⁶⁸Ga-DOTATOC Preparation:

-

Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.

-

Reaction Mixture: The ⁶⁸Ga eluate is added to a vial containing a sterile solution of DOTATOC (typically 10-20 µg) in a suitable buffer (e.g., sodium acetate) to adjust the pH to an optimal range (typically 3.5-4.5).

-

Incubation: The reaction mixture is heated at a specific temperature (e.g., 95°C) for a defined period (e.g., 5-10 minutes).

-

Purification (Optional but Recommended): The final product can be purified using a solid-phase extraction cartridge (e.g., C18 Sep-Pak) to remove free ⁶⁸Ga.

-

Quality Control: The radiochemical purity is determined using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure it exceeds 95%.

References

- 1. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. clinicaltrials.eu [clinicaltrials.eu]

Edotreotide in Peptide Receptor Radionuclide Therapy (PRRT): A Technical Overview

Introduction

Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the field of nuclear medicine, offering a targeted approach to cancer treatment. This therapy utilizes radiolabeled peptides that specifically bind to receptors overexpressed on tumor cells, delivering a cytotoxic dose of radiation directly to the malignancy while minimizing exposure to healthy tissue.[1][2][3] Edotreotide, also known as DOTATOC, is a synthetic somatostatin analogue that has emerged as a key targeting molecule in PRRT, particularly for neuroendocrine tumors (NETs) which frequently overexpress somatostatin receptors (SSTRs).[4]

This technical guide provides a comprehensive overview of this compound's role in PRRT, focusing on its mechanism of action, quantitative clinical and dosimetric data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Mechanism of Action

The therapeutic efficacy of this compound in PRRT is rooted in its high-affinity binding to somatostatin receptors, primarily subtype 2 (SSTR2), which are highly expressed on the cell membranes of many neuroendocrine tumors. The this compound molecule is a synthetic octapeptide (Tyr3-octreotide) conjugated to the chelator DOTA (dodecanetetraacetic acid). This DOTA cage securely complexes with a therapeutic radionuclide, most commonly Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).

The process unfolds as follows:

-

Binding: Following intravenous administration, the radiolabeled this compound circulates in the bloodstream and binds with high affinity to SSTRs on the tumor cell surface.

-

Internalization: The entire radiopharmaceutical-receptor complex is then internalized into the tumor cell via endocytosis. This process traps the radionuclide inside the cell, allowing it to exert its cytotoxic effects in close proximity to the nucleus.

-

Radiation-Induced Cell Death: The entrapped radionuclide decays, emitting beta particles (in the case of ¹⁷⁷Lu and ⁹⁰Y) that induce DNA damage, primarily through single-strand breaks. This damage ultimately triggers apoptosis and leads to tumor cell death. The limited path length of these beta particles (≤ 1.7 mm in soft tissue for ¹⁷⁷Lu) ensures that the radiation damage is highly localized to the tumor, sparing adjacent healthy tissues.

Signaling Pathway

The binding of this compound to SSTR2 initiates a cascade of intracellular events. While the primary therapeutic effect in PRRT is from the radionuclide's payload, the underlying signaling pathway contributes to the cellular response. Upon ligand binding, the G-protein coupled SSTR2 activates inhibitory G-proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channels and MAP kinase pathways, which can influence cell growth and hormone secretion.

Caption: SSTR2 signaling and internalization pathway of radiolabeled this compound.

Quantitative Data

Binding Affinity

The therapeutic potential of this compound is directly related to its binding affinity for various SSTR subtypes. High affinity, particularly for SSTR2, ensures effective tumor targeting.

| Compound | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) | Reference |

| Octreotide | >1000 | 1.1 | 143 | >1000 | 7.1 | |

| Ga-68 this compound | - | 2.5 | - | - | - | |

| Y-DOTA-TOC | >1000 | 2.5 | 45 | >1000 | 236 |

Note: IC₅₀ is the half-maximal inhibitory concentration, indicating the ligand's affinity for the receptor. A lower value signifies higher affinity. Data for ¹⁷⁷Lu-Edotreotide specifically was not found in the search results, but the affinity is expected to be similar to its Yttrium-labeled counterpart.

Clinical Efficacy (COMPETE Phase 3 Trial)

The COMPETE trial is a pivotal Phase 3 study evaluating the efficacy and safety of ¹⁷⁷Lu-Edotreotide versus Everolimus in patients with progressive, SSTR-positive gastroenteropancreatic neuroendocrine tumors (GEP-NETs).

| Parameter | ¹⁷⁷Lu-Edotreotide (n=207) | Everolimus (n=102) | Reference |

| Primary Endpoint | Met (Significantly longer PFS) | - | |

| Progression-Free Survival (PFS) | Significantly outperformed Everolimus | - | |

| Grade ≥1 Renal Adverse Events | 14.7% | 21.2% | |

| Blood/Lymphatic Disorders | 40.1% | 41.4% |

Note: Specific median PFS values from the final analysis were not available in the provided search results but the trial successfully met its primary endpoint.

Human Dosimetry

Dosimetry measures the absorbed radiation dose in different tissues, which is critical for assessing both therapeutic efficacy and potential toxicity to healthy organs. The kidneys are a primary organ at risk due to clearance of the radiopharmaceutical.

| Organ/Tissue | Mean Cumulative Absorbed Dose (Gy) | Safety Threshold (Gy) | Reference |

| Tumors | 110.0 ± 90.8 | - | |

| Kidneys | 12.5 ± 4.4 | 23 | |

| Red Bone Marrow | 0.7 ± 0.4 | 2 |

Data from the COMPETE trial dosimetry analysis. Doses were extrapolated from cycle 1 imaging.

Experimental Protocols

Radiolabeling of this compound with Lutetium-177

This protocol describes a general method for labeling this compound with no-carrier-added (n.c.a.) ¹⁷⁷LuCl₃.

Materials:

-

This compound (DOTATOC) vial

-

No-carrier-added ¹⁷⁷LuCl₃ solution

-

Ascorbate buffer (pH 4.5-5.0)

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

-

ITLC (Instant Thin-Layer Chromatography) strips and appropriate mobile phase (e.g., 0.1 M citrate buffer)

-

Radio-TLC scanner or gamma counter

Methodology:

-

Preparation: In a sterile, lead-shielded environment, add a calculated volume of ascorbate buffer to a sterile reaction vial to prevent radiolysis.

-

Reagent Addition: Add the required amount of this compound to the reaction vial.

-

Radionuclide Addition: Carefully add the specified activity of n.c.a. ¹⁷⁷LuCl₃ solution to the vial containing the this compound and buffer. Gently mix.

-

Incubation: Place the reaction vial in a heating block or water bath pre-heated to 95-100°C for 15-20 minutes.

-

Quality Control: After incubation and cooling, perform quality control to determine the radiochemical purity. Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Chromatography: Develop the ITLC strip using the selected mobile phase. In a typical system, free ¹⁷⁷Lu will migrate with the solvent front, while the labeled ¹⁷⁷Lu-Edotreotide remains at the origin.

-

Analysis: Analyze the strip using a radio-TLC scanner to quantify the percentage of labeled peptide versus free radionuclide. A radiochemical purity of >95% is typically required for clinical use.

-

Formulation: If purity is acceptable, the final product is diluted with sterile saline for intravenous injection.

In Vitro Cellular Internalization Assay

This protocol outlines a method to quantify the internalization of ¹⁷⁷Lu-Edotreotide into SSTR-positive cells.

Materials:

-

SSTR2-expressing cell line (e.g., human neuroendocrine tumor cells, or transfected cell lines like AtT20).

-

Non-SSTR expressing cell line (as a negative control).

-

Cell culture medium and supplements.

-

¹⁷⁷Lu-Edotreotide.

-

Unlabeled ("cold") this compound or Octreotide for blocking studies.

-

Acid wash buffer (e.g., 50 mM glycine, 100 mM NaCl, pH 2.8) to strip surface-bound radioactivity.

-

Lysis buffer (e.g., 1 M NaOH).

-

Gamma counter.

Methodology:

-

Cell Plating: Seed cells in 12- or 24-well plates and allow them to adhere and grow to a desired confluency (typically 24-48 hours).

-

Treatment:

-

Total Binding: Add ¹⁷⁷Lu-Edotreotide (at a final concentration of ~1-2 nM) to the cell culture medium and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C.

-

Non-Specific Binding: For a parallel set of wells, co-incubate the ¹⁷⁷Lu-Edotreotide with a large excess (e.g., 1 µM) of unlabeled this compound. This will block specific receptor binding.

-

-

Washing: After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop internalization and remove unbound radioligand.

-

Surface-Bound vs. Internalized:

-

To separate membrane-bound from internalized radioactivity, add the acid wash buffer to the cells and incubate for 5-10 minutes on ice.

-

Collect this supernatant, which contains the surface-bound fraction.

-

Wash the cells again with PBS.

-

-

Cell Lysis: Add lysis buffer to the wells to solubilize the cells, releasing the internalized radioactivity.

-

Quantification: Measure the radioactivity in the acid wash fraction (surface-bound) and the cell lysate fraction (internalized) using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total added activity, and normalize to cell number or protein content. Specific internalization is calculated by subtracting the non-specific binding values from the total binding values. Studies have shown that DOTA-conjugated peptides like this compound are internalized in a specific, time-dependent manner.

PRRT Clinical Workflow

The administration of ¹⁷⁷Lu-Edotreotide follows a structured clinical protocol to maximize efficacy and patient safety.

Caption: A generalized clinical workflow for PRRT using ¹⁷⁷Lu-Edotreotide.

This document is intended for a technical audience and is not a substitute for professional medical advice. The protocols described are generalized and should be adapted based on specific institutional and regulatory guidelines.

References

- 1. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of peptide receptor radionuclide therapy in advanced/metastatic thoracic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncolink.org [oncolink.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to Gallium-68 Labeled Edotreotide for PET Imaging

This document provides an in-depth technical overview of the fundamental principles underlying the use of Gallium-68 (⁶⁸Ga) labeled Edotreotide for Positron Emission Tomography (PET) imaging. It is intended for researchers, scientists, and drug development professionals engaged in oncology and radiopharmaceuticals. The guide covers the mechanism of action, radiolabeling chemistry, experimental protocols, and the molecular signaling pathways involved.

Core Principles and Mechanism of Action

Gallium-68 this compound, also known as ⁶⁸Ga-DOTATOC or referred to by the broader class name ⁶⁸Ga-DOTA-TATE, is a radiopharmaceutical agent designed for the highly specific imaging of neuroendocrine neoplasms (NENs).[1][2][3] Its efficacy is rooted in the molecular characteristics of NENs, which frequently overexpress somatostatin receptors (SSTRs) on their cell surfaces, with subtype 2 (SSTR2) being the most prevalent.[2][4]

The agent is a conjugate of two key components:

-

This compound (DOTATOC): A synthetic cyclic octapeptide analog of somatostatin. It is engineered to bind with high affinity to SSTRs, particularly SSTR2.

-

Gallium-68 (⁶⁸Ga): A positron-emitting radionuclide with a short half-life of approximately 68 minutes, making it ideal for PET imaging.

When administered intravenously, ⁶⁸Ga-Edotreotide circulates and binds with high specificity to the SSTR2-expressing cells of neuroendocrine tumors. The Gallium-68 isotope decays via positron emission (β+). These emitted positrons travel a short distance in tissue before annihilating with an electron, resulting in the emission of two 511 keV gamma photons in opposite directions. A PET scanner detects these coincident photons, allowing for the three-dimensional localization and quantification of the radiotracer's uptake. Areas of high tracer concentration appear as "bright spots" on the PET images, corresponding to tissues with high SSTR density, such as NENs.

Radiochemistry and Synthesis

The synthesis of ⁶⁸Ga-Edotreotide is a straightforward, one-step radiolabeling procedure. It involves the chelation of the ⁶⁸Ga³⁺ cation by the DOTA (1,4,7,10-tetraazacyclododecanetetraacetic acid) macrocycle, which is covalently linked to the this compound peptide. DOTA forms a highly stable complex with Gallium-68, preventing its release in vivo.

Experimental Protocol: Synthesis of ⁶⁸Ga-Edotreotide

The following protocol outlines a typical automated or semi-automated synthesis process.

-

Elution of ⁶⁸Ga: Gallium-68 is obtained from a germanium-68/gallium-68 (⁶⁸Ge/⁶⁸Ga) generator by elution with sterile, ultrapure hydrochloric acid (e.g., 0.6 M HCl). Fractionated elution is often employed to concentrate the ⁶⁸GaCl₃ in a small volume.

-

Reaction Preparation: The ⁶⁸Ga eluate is added to a reaction vial containing the this compound precursor (e.g., 20-40 µg) and a buffer solution, such as sodium acetate, to maintain an optimal pH for labeling (typically pH 4-5).

-

Radiolabeling Reaction: The reaction mixture is heated to approximately 95°C for 7 to 10 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA moiety.

-

Purification: Following the reaction, the mixture is purified to remove unchelated ⁶⁸Ga³⁺ and other impurities. This is commonly achieved using solid-phase extraction (SPE) with a C18 cartridge.

-

Formulation: The purified ⁶⁸Ga-Edotreotide is eluted from the cartridge with an ethanol/water solution, passed through a sterile filter into a sterile vial, and formulated in a saline solution for injection. The entire process, from elution to final product, typically takes 18-20 minutes.

Quality Control

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product. Key QC tests are summarized in the table below.

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless solution |

| pH | pH Strips | 4.0 - 8.0 |

| Radiochemical Purity (RCP) | HPLC, ITLC | ≥ 95% |

| Radionuclidic Purity | Gamma Spectrometry | ⁶⁸Ge Breakthrough < 0.001% |

| Sterility | Compendial Methods | Sterile |

| Bacterial Endotoxins | LAL Test | < 17.5 EU/mL |

| Residual Solvents (Ethanol) | Gas Chromatography (GC) | < 10% |

Clinical Imaging Protocol and Biodistribution

Experimental Protocol: PET/CT Imaging

-

Patient Preparation: Patients are typically advised to fast for at least 4 hours prior to the scan. Discontinuation of somatostatin analog therapy is often recommended to avoid receptor blockade; short-acting analogs may be withheld for 24 hours and long-acting analogs for at least one week. Patients should be well-hydrated.

-

Radiopharmaceutical Administration: A dose of 74-111 MBq (2-3 mCi) of ⁶⁸Ga-Edotreotide is administered via intravenous injection.

-

Uptake Phase: Following injection, there is an uptake period of 55 to 90 minutes, during which the radiotracer distributes throughout the body and accumulates at SSTR-expressing sites. A 60-minute uptake time is common.

-

Image Acquisition: The patient is positioned supine on the PET/CT scanner. A low-dose CT scan is first performed for attenuation correction and anatomical localization. This is immediately followed by the PET scan, which typically covers the area from the skull base to the mid-thighs over 5-9 bed positions.

Biodistribution and Dosimetry

Knowledge of the normal physiological biodistribution of ⁶⁸Ga-Edotreotide is critical for accurate image interpretation. High physiological uptake is observed in organs with high SSTR expression or that are involved in the agent's excretion.

| Organ/Tissue | Typical SUVmax Range | Level of Uptake |

| Spleen | > 18.0 | High |

| Kidneys | > 7.0 | High |

| Adrenal Glands | > 7.0 | High |

| Liver | > 7.0 | High |

| Pituitary Gland | > 7.0 | High |

| Pancreas (Uncinate) | 3.5 - 7.0 | Moderate |

| Stomach Wall | 3.5 - 7.0 | Moderate |

| Salivary Glands | 3.5 - 7.0 | Moderate |

| Thyroid Gland | 2.0 - 3.5 | Mild |

Standardized Uptake Value (SUV) is a semi-quantitative measure of tracer uptake.

The effective radiation dose from a typical administration is low. The total effective dose is approximately 0.021 mSv/MBq. For a standard 111 MBq (3 mCi) injection, this results in an effective dose of about 2.3 mSv. The organs receiving the highest radiation dose are the spleen, urinary bladder wall, and kidneys.

Molecular Biology and SSTR2 Signaling

The binding of this compound to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This signaling is canonically inhibitory and plays a crucial role in regulating hormone secretion and cell growth in NENs.

Key downstream effects of SSTR2 activation include:

-

Inhibition of Adenylyl Cyclase: Activation of inhibitory G-proteins (Gi) leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: SSTR2 activation inhibits voltage-gated Ca²⁺ channels, reducing calcium influx, and activates K⁺ channels, leading to membrane hyperpolarization. Both effects contribute to the inhibition of hormone exocytosis.

-

Activation of Phosphatases: The pathway stimulates phosphotyrosine phosphatase (PTP) and can modulate the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways, ultimately leading to anti-proliferative effects and the induction of apoptosis.

Conclusion

⁶⁸Ga-labeled this compound PET/CT represents a cornerstone in the management of neuroendocrine neoplasms. Its high affinity for SSTR2 provides a sensitive and specific method for tumor localization, staging, and selection of patients for peptide receptor radionuclide therapy (PRRT). A thorough understanding of its underlying principles—from radiolabeling and quality control to in-vivo biodistribution and molecular signaling—is essential for its effective application and for the development of future theranostic agents.

References

Understanding the Pharmacokinetics of Lutetium-177 Edotreotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics of Lutetium-177 (¹⁷⁷Lu) Edotreotide, a key radiopharmaceutical agent in the field of peptide receptor radionuclide therapy (PRRT). This document details the absorption, distribution, metabolism, and excretion (ADME) profile of ¹⁷⁷Lu-Edotreotide, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

Lutetium-177 this compound is a targeted radiopharmaceutical used for the treatment of neuroendocrine tumors (NETs) that overexpress somatostatin receptors (SSTRs).[1][2] It consists of two main components: the somatostatin analog this compound (also known as DOTATOC) and the beta-emitting radioisotope Lutetium-177.[2][3] The this compound component has a high affinity for SSTRs, particularly subtype 2 (SSTR2), which are frequently present on the surface of NET cells.[4] This targeted approach allows for the direct delivery of a cytotoxic dose of radiation to the tumor cells while minimizing damage to surrounding healthy tissues.

Mechanism of Action

Once administered intravenously, ¹⁷⁷Lu-Edotreotide travels through the bloodstream and binds with high specificity to SSTRs on the surface of NET cells. Following this binding, the receptor-ligand complex is internalized into the tumor cell. Inside the cell, the radioisotope ¹⁷⁷Lu decays, emitting beta particles with a maximum radius of 1.7 mm in soft tissue. This localized radiation induces DNA damage, leading to tumor cell death and inhibition of tumor growth.

Signaling Pathway

The binding of this compound to somatostatin receptors initiates a cascade of intracellular signaling events. SSTRs are G protein-coupled receptors (GPCRs). Upon activation, they typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This can, in turn, affect various cellular processes, including hormone secretion and cell proliferation.

Figure 1: Somatostatin Receptor Signaling Pathway

Pharmacokinetic Profile

The pharmacokinetic properties of ¹⁷⁷Lu-Edotreotide have been characterized in several studies. The following tables summarize the key quantitative data regarding its biodistribution, blood clearance, and excretion. It is important to note that some studies use the closely related compound ¹⁷⁷Lu-DOTATATE, and these data are included for comparative purposes.

Table 1: Biodistribution of Lutetium-177 this compound/DOTATATE

| Organ/Tissue | Uptake (%ID/g or SUV) | Time Point | Species | Reference |

| Tumor | 3.7 %IA/g | 24 h | Mouse | |

| Tumor | 2.1 %IA/g | 3 days | Mouse | |

| Tumor | 1.2 %IA/g | 7 days | Mouse | |

| Kidneys | High Uptake | Early | Human | |

| Liver | Moderate Uptake | 24 h | Mouse | |

| Spleen | Moderate Uptake | 24 h | Mouse | |

| Blood | 1.75 ± 0.58 SUV | 24 h | Mouse | |

| Bone Marrow | High Uptake (free ¹⁷⁷Lu) | - | Mouse |

Note: %ID/g = percentage of injected dose per gram of tissue; SUV = Standardized Uptake Value.

Table 2: Blood Clearance and Half-Life of Lutetium-177 this compound/DOTATATE

| Parameter | Value | Species | Reference |

| Effective Blood Elimination Half-Life (t½α) | 3.5 (±1.4) hours | Human | |

| Terminal Blood Half-Life (t½β) | 71 (± 28) hours | Human | |

| Early Elimination Phase Half-Life | 4.5 ± 1 h | Human | |

| Clearance (CL) | 4.5 L/h (CV 31%) | Human | |

| Mean Maximum Blood Concentration (Cmax) | 10 ng/mL (CV 50%) | Human | |

| Mean Blood Exposure (AUC) | 41 ng·h/mL (CV 36%) | Human |

Table 3: Excretion of Lutetium-177 this compound/DOTATATE

| Time Point | Cumulative Renal Excretion | Species | Reference |

| 5 hours | 44% | Human | |

| 24 hours | 58% | Human | |

| 48 hours | 65% | Human | |

| > 14 days | >99% (expected) | Human |

Experimental Protocols

The pharmacokinetic characterization of ¹⁷⁷Lu-Edotreotide involves a series of well-defined experimental protocols, from radiolabeling to in vivo biodistribution studies.

Radiolabeling and Quality Control

The labeling of this compound with ¹⁷⁷Lu is a critical first step. This process typically involves the chelation of the radioisotope by the DOTA moiety of the peptide.

Protocol for Radiolabeling:

-

Preparation: A sterile, pyrogen-free reaction vial is prepared containing this compound in a suitable buffer (e.g., acetate or gentisate buffer).

-

Radiolabeling: A defined activity of ¹⁷⁷LuCl₃ is added to the reaction vial.

-

Incubation: The reaction mixture is incubated at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 20-30 minutes).

-

Quality Control: The radiochemical purity of the final product is assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The radiochemical purity should typically be greater than 95%.

In Vivo Biodistribution Studies

Biodistribution studies are essential to determine the uptake and clearance of the radiopharmaceutical in various organs and tumors.

Protocol for a Typical Mouse Biodistribution Study:

-

Animal Model: Immunocompromised mice (e.g., nude mice) are xenografted with human neuroendocrine tumor cells.

-

Administration: A known amount of ¹⁷⁷Lu-Edotreotide is administered intravenously via the tail vein.

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1h, 4h, 24h, 48h, 72h).

-

Tissue Collection: Blood, major organs (liver, kidneys, spleen, lungs, etc.), and the tumor are collected, weighed, and their radioactivity is measured using a gamma counter.

-

Data Analysis: The radioactivity in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Figure 2: Workflow for a Biodistribution Study

Blood Clearance Analysis

To determine the clearance rate and half-life of ¹⁷⁷Lu-Edotreotide in the blood, serial blood samples are collected.

Protocol for Blood Clearance:

-

Animal Model: As described in the biodistribution study.

-

Administration: Intravenous injection of the radiopharmaceutical.

-

Blood Sampling: Small blood samples are collected at multiple time points post-injection (e.g., 2, 5, 10, 30, 60, 120, 240 minutes).

-

Radioactivity Measurement: The radioactivity in each blood sample is measured.

-

Data Analysis: The data are plotted as radioactivity versus time and fitted to a multi-exponential decay model to calculate the different half-lives. A typical blood clearance curve shows a bi-exponential pattern.

Excretion Studies

Excretion studies are performed to understand the route and rate of elimination of the radiopharmaceutical from the body.

Protocol for Excretion Analysis:

-

Metabolic Cages: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.

-

Sample Collection: Urine and feces are collected at various intervals post-injection.

-

Radioactivity Measurement: The radioactivity in the collected urine and feces is measured.

-

Data Analysis: The cumulative excretion is calculated as a percentage of the injected dose over time.

Conclusion

Lutetium-177 this compound exhibits a pharmacokinetic profile that is well-suited for targeted radionuclide therapy of neuroendocrine tumors. Its high affinity for SSTRs leads to significant tumor uptake and retention. The radiopharmaceutical is cleared from the blood in a bi-exponential manner and is primarily excreted through the kidneys. The detailed understanding of its pharmacokinetics, derived from rigorous experimental protocols, is crucial for optimizing treatment regimens, predicting therapeutic efficacy, and ensuring patient safety. This technical guide provides a foundational understanding for researchers and professionals involved in the development and clinical application of this promising therapeutic agent.

References

Edotreotide as a theranostic agent in oncology research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The convergence of diagnostics and therapeutics, termed "theranostics," represents a paradigm shift in personalized medicine. Within this evolving landscape, Edotreotide has emerged as a pivotal agent, particularly in the management of neuroendocrine tumors (NETs). This technical guide provides a comprehensive overview of this compound's role as a theranostic agent, detailing its mechanism of action, clinical applications, and the experimental protocols that underpin its use in oncology research. By leveraging the same molecular target for both imaging and therapy, this compound epitomizes the "see what you treat, treat what you see" philosophy, offering a highly specific and effective approach to cancer care.

Introduction: The Theranostic Principle with this compound

Theranostics in oncology involves the use of a single targeting molecule, a ligand, which can be labeled with either a diagnostic or a therapeutic radionuclide. This dual-purpose capability allows for patient stratification, treatment planning, and therapeutic intervention with the same molecular specificity.

This compound, also known as DOTATOC, is a synthetic somatostatin analogue with a high binding affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in a majority of well-differentiated neuroendocrine tumors.[1][2][3] This high expression on tumor cells, compared to most healthy tissues, makes SSTR2 an ideal target for theranostic applications.

The theranostic pairing for this compound involves:

-

Diagnostics: Chelating this compound with a positron-emitting radionuclide, most commonly Gallium-68 (⁶⁸Ga). The resulting ⁶⁸Ga-Edotreotide is used for Positron Emission Tomography (PET) imaging to visualize tumor lesions expressing SSTR2.[4]

-

Therapeutics: Labeling this compound with a beta-emitting radionuclide, such as Lutetium-177 (¹⁷⁷Lu). The ¹⁷⁷Lu-Edotreotide conjugate delivers targeted radiation to SSTR2-positive tumor cells, a treatment known as Peptide Receptor Radionuclide Therapy (PRRT).[5]

This guide will delve into the technical specifics of this compound's mechanism, its performance in diagnostic and therapeutic settings, and detailed protocols for its application in research.

Mechanism of Action: Targeting the Somatostatin Receptor 2

This compound's efficacy is rooted in its high and specific binding to SSTR2, a G-protein coupled receptor. Upon binding, the this compound-receptor complex is internalized by the tumor cell.

-

Diagnostic Action (⁶⁸Ga-Edotreotide): When labeled with ⁶⁸Ga, the accumulation of the radiopharmaceutical at SSTR2-expressing sites allows for high-resolution visualization of the tumor and its metastases via PET/CT imaging. This provides crucial information for staging, treatment planning, and assessing patient eligibility for PRRT.

-

Therapeutic Action (¹⁷⁷Lu-Edotreotide): When ¹⁷⁷Lu-Edotreotide is administered, its internalization into the tumor cell delivers a localized, lethal dose of beta radiation. This radiation induces DNA damage and subsequent apoptosis in the cancer cells, while minimizing exposure to surrounding healthy tissues.

The signaling pathways initiated by SSTR2 activation upon agonist binding, such as with this compound, are complex and can lead to the inhibition of cell proliferation and hormone secretion.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radiolabeled Somatostatin Analogs—A Continuously Evolving Class of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Clinical Outcomes of 177Lu-DOTATATE Peptide Receptor Radionuclide Therapy in Patients with Skeletal Metastases from Neuroendocrine Tumors: Insights from Real-World Experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinicaltrials.eu [clinicaltrials.eu]

In-Vitro Characterization of Edotreotide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in-vitro characterization of Edotreotide, a synthetic somatostatin analog. This compound is a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its high affinity for somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2), which are overexpressed in many of these malignancies.[1][2] This document details the binding affinity, receptor specificity, and internalization of this compound, supported by comprehensive experimental protocols and visual representations of key biological pathways and workflows.

Core Concepts: Binding Affinity and Receptor Specificity

This compound's therapeutic and diagnostic efficacy is fundamentally linked to its high-affinity binding to SSTRs on tumor cells.[3] The following table summarizes the in-vitro binding affinities (IC50 values) of this compound and related compounds for the five human somatostatin receptor subtypes. Lower IC50 values indicate higher binding affinity.

| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |

| Ga-DOTA-[Tyr3]-octreotide (Ga-Edotreotide) | >1000 | 2.5 | >1000 | >1000 | >100 |

| Y-DOTA-[Tyr3]-octreotide (Y-Edotreotide) | >1000 | 1.6 | 220 | >1000 | 236 |

| DOTA-[Tyr3]-octreotide (Unlabeled this compound) | >1000 | 21 | 230 | >1000 | 130 |

| Octreotide | >1000 | 1.1 | 30 | >1000 | 7.6 |

| Somatostatin-14 | 1.8 | 0.2 | 1.1 | 1.5 | 0.5 |

| Somatostatin-28 | 1.0 | 0.1 | 0.8 | 1.2 | 0.3 |

Table 1: In-vitro binding affinity (IC50, nM) of this compound and other somatostatin analogs for human somatostatin receptor subtypes. Data compiled from various sources.

The data clearly indicates that this compound, particularly when chelated with Gallium or Yttrium, exhibits high and selective affinity for SSTR2.[4] This specificity is crucial for minimizing off-target effects and maximizing the delivery of diagnostic or therapeutic payloads to tumor tissues.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines the methodology to determine the binding affinity of this compound for somatostatin receptors expressed on cell membranes.

1. Cell Culture and Membrane Preparation:

-

Culture a suitable cell line overexpressing a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with hSSTR2).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a radiolabeled somatostatin analog with known high affinity for the target receptor (e.g., [125I-Tyr11]-Somatostatin-14).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor (this compound) concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Internalization Assay

Upon binding to SSTR2, this compound is internalized by the tumor cell.[3] This is a critical step for the efficacy of peptide receptor radionuclide therapy (PRRT), as it concentrates the radioactive payload inside the cell, maximizing its cytotoxic effect.

1. Cell Culture:

-

Seed SSTR2-expressing cells (e.g., AR42J, a rat pancreatic tumor cell line) into 24-well plates and allow them to adhere and grow to a confluent monolayer.

2. Internalization Experiment:

-

Wash the cells with binding buffer.

-

Add radiolabeled this compound (e.g., [177Lu]-Edotreotide) to the cells and incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

At each time point, terminate the internalization process by placing the plates on ice and washing the cells with ice-cold binding buffer.

-

To differentiate between membrane-bound and internalized radioligand, treat the cells with an acidic buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 2.5) for a short period (e.g., 5-10 minutes) to strip the surface-bound radioactivity.

-

Collect the acidic buffer (containing the membrane-bound fraction).

-

Lyse the cells with a lysis buffer (e.g., 1 M NaOH) to release the internalized radioactivity.

-

Measure the radioactivity in both the acid-stripped fraction and the cell lysate using a gamma counter.

3. Data Analysis:

-

Calculate the percentage of internalized radioactivity at each time point relative to the total cell-associated radioactivity (membrane-bound + internalized).

-

Plot the percentage of internalization as a function of time to determine the rate and extent of this compound internalization.

SSTR2 Signaling Pathway

The binding of this compound to SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that ultimately lead to the desired therapeutic effects, such as inhibition of hormone secretion and cell proliferation.

Upon binding of this compound, SSTR2 activates inhibitory G-proteins (Gi/o). This activation leads to several downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. This cascade is a primary mechanism for the inhibition of hormone secretion from neuroendocrine tumors.

-

Modulation of MAPK and PI3K/AKT Pathways: SSTR2 activation influences the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways. These pathways are critical regulators of cell proliferation, survival, and apoptosis. The modulation of these pathways by this compound contributes to its anti-proliferative effects.

-

Regulation of Ion Channels: SSTR2 activation can also lead to the inhibition of voltage-gated calcium channels, reducing calcium influx, which is another mechanism that contributes to the inhibition of hormone secretion.

References

Methodological & Application

Application Notes and Protocols for Radiolabeling Edotreotide with Gallium-68

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium-68 (⁶⁸Ga) labeled Edotreotide (also known as DOTATOC) is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of neuroendocrine tumors (NETs). This compound is an analog of somatostatin and exhibits high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many NETs.[1] The chelation of the positron-emitting radionuclide ⁶⁸Ga to this compound allows for the non-invasive visualization and staging of these tumors. This document provides a detailed protocol for the radiolabeling of this compound with ⁶⁸Ga, including quality control procedures and essential data presented in a clear and accessible format.

Mechanism of Action

Upon intravenous administration, ⁶⁸Ga-Edotreotide circulates in the bloodstream and binds with high affinity to SSTR2 on the surface of neuroendocrine tumor cells.[1] This binding leads to the internalization of the radiopharmaceutical-receptor complex. The emitted positrons from the decay of ⁶⁸Ga travel a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. This allows for the precise localization and quantification of SSTR2-positive tumor lesions.[1]

Caption: ⁶⁸Ga-Edotreotide binds to SSTR2, leading to internalization and a detectable PET signal.

Materials and Reagents

| Material/Reagent | Supplier/Grade | Notes |

| Radionuclide | ||

| ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical Grade | Eluted with sterile 0.1 M HCl. |

| Precursor | ||

| This compound (DOTATOC) | GMP Grade | Typically supplied as a lyophilized powder in a sterile vial. |

| Buffers and Solvents | ||

| Reaction Buffer | Sterile, pyrogen-free | e.g., Sodium acetate, HEPES buffer. |

| Ethanol (95-100%) | ACS Grade or higher | For conditioning of purification cartridges. |

| Sterile Water for Injection | USP Grade | For reconstitution and washing. |

| Sterile Saline (0.9% NaCl) | USP Grade | For final formulation. |

| Consumables | ||

| Sterile reaction vial | Pyrogen-free | |

| Solid Phase Extraction (SPE) Cartridge | e.g., C18 Sep-Pak | For purification of the final product. |

| Sterile Syringes and Needles | Various sizes | |

| 0.22 µm Sterile Filter | For final sterile filtration. | |